molecular formula C13H21BrN2O4 B1389812 Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate CAS No. 1219342-25-2

Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

カタログ番号: B1389812
CAS番号: 1219342-25-2
分子量: 349.22 g/mol
InChIキー: TVHUDMZCPUKKNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a useful research compound. Its molecular formula is C13H21BrN2O4 and its molecular weight is 349.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

pentyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O4/c1-2-3-4-7-20-12(18)8-10-13(19)15-5-6-16(10)11(17)9-14/h10H,2-9H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHUDMZCPUKKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate: A Putative Covalent Probe for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the chemical structure, physicochemical properties, and potential applications of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate. As this appears to be a novel or non-commercially available compound, this document synthesizes information from the known reactivity and properties of its constituent chemical moieties: the piperazine core, the bromoacetyl group, and the pentyl acetate ester. This analysis is intended for researchers, medicinal chemists, and drug development professionals interested in the design and application of targeted covalent inhibitors and chemical probes.

The Piperazine Scaffold: A Privileged Core in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug discovery.[1] It is considered a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved therapeutics targeting central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] The versatility of the piperazine core stems from its two nitrogen atoms, which serve as synthetic handles for introducing various substituents. This allows for the fine-tuning of a molecule's steric and electronic properties, as well as its solubility, lipophilicity, and pKa.[4] Such modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and for achieving high-affinity binding to biological targets.[4]

Deconstructing Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

The chemical structure of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate integrates three key functional groups, each contributing to its overall properties and potential reactivity.

cluster_0 Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate cluster_1 Piperazine Core cluster_2 Bromoacetyl Group cluster_3 Pentyl Acetate Moiety mol piperazine Privileged scaffold in medicinal chemistry bromoacetyl Electrophilic warhead for covalent modification pentyl_acetate Modulates lipophilicity and solubility

Caption: Key functional components of the target molecule.

The 3-Oxo-piperazinyl-acetate Framework

The core of the molecule is a 3-oxo-piperazine ring, which presents a lactam functionality. This rigidifies the piperazine ring compared to its non-oxidized counterpart and introduces a hydrogen bond donor (the N-H at position 4, prior to bromoacetylation) and a hydrogen bond acceptor (the carbonyl oxygen). The acetate group at position 2 provides a point of attachment for the pentyl ester. A structurally related precursor, Pentyl 2-(3-oxo-2-piperazinyl)acetate, is noted in chemical databases, suggesting its viability as a synthetic starting material.[5]

The 2-Bromoacetyl "Warhead"

The 2-bromoacetyl group is a highly reactive electrophilic moiety.[6] It is a potent alkylating agent, making it an ideal "warhead" for forming covalent bonds with nucleophilic residues on biological targets.[7][8] The presence of both a carbonyl group and an adjacent bromine atom creates a highly electrophilic carbon center, susceptible to nucleophilic attack.[9] This reactivity is particularly effective for targeting the sulfhydryl group of cysteine residues in proteins, forming a stable thioether linkage.[8]

The Pentyl Acetate "Tail"

The pentyl acetate group primarily influences the molecule's physicochemical properties.[10][11] The five-carbon pentyl chain is a lipophilic tail that will increase the molecule's overall hydrophobicity.[12] This can be critical for cell permeability and interaction with hydrophobic pockets in target proteins. The ester linkage provides a potential site for metabolic hydrolysis by esterases, which could be a factor in the compound's pharmacokinetic profile.

Physicochemical Properties

While experimental data for the target molecule is unavailable, its properties can be predicted based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C13H21BrN2O4Based on the chemical structure.
Molecular Weight 365.22 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or solid.Similar to related bromoacetylated compounds and esters.[9]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane); low solubility in water.The pentyl group and overall structure suggest significant lipophilicity.[13]
Reactivity Highly reactive towards nucleophiles. Sensitive to moisture and bases.The bromoacetyl group is a potent electrophile.[6][14]

Proposed Synthesis and Characterization

A plausible synthetic route to Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate would involve the N-acylation of a piperazine precursor.

start Pentyl 2-(3-oxo-2-piperazinyl)acetate reagent Bromoacetyl bromide or chloride in an aprotic solvent (e.g., DCM) with a non-nucleophilic base (e.g., DIEA) start->reagent product Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate reagent->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Synthetic Protocol
  • Preparation of Starting Material: The synthesis would commence with Pentyl 2-(3-oxo-2-piperazinyl)acetate.[5]

  • Reaction Setup: The starting material is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is added to act as a proton scavenger. The reaction mixture is cooled in an ice bath.

  • Acylation: A solution of bromoacetyl bromide or bromoacetyl chloride in the same solvent is added dropwise to the cooled reaction mixture. Bromoacetyl bromide is highly reactive and moisture-sensitive.[6][14]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Applications in Drug Discovery

The chemical architecture of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate strongly suggests its utility as a covalent inhibitor or a chemical probe for biological research.

Targeted Covalent Inhibition

The bromoacetyl group can act as a targeted covalent modifier of proteins, particularly enzymes that have a nucleophilic residue, such as cysteine, in or near their active site.[8] This irreversible inhibition can lead to prolonged and potent biological effects. Many classes of enzymes are targeted by covalent inhibitors, including kinases, proteases, and deubiquitinases.[1][8]

cluster_0 Covalent Inhibition Mechanism enzyme_cys Enzyme with active site Cysteine (Cys-SH) non_covalent_complex Non-covalent complex formation enzyme_cys->non_covalent_complex Binding probe Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate probe->non_covalent_complex covalent_adduct Irreversible covalent adduct (Enzyme-S-CH2-CO-Piperazine...) non_covalent_complex->covalent_adduct Nucleophilic attack by Cys-SH

Caption: Hypothetical mechanism of covalent inhibition.

Chemical Probe for Target Identification and Validation

This molecule could be used as a chemical probe to identify and validate novel drug targets. By covalently labeling proteins in a cellular lysate or in living cells, followed by proteomic analysis (e.g., mass spectrometry-based methods), researchers can identify the specific proteins that interact with the compound. This information is invaluable for understanding the compound's mechanism of action and for identifying new therapeutic targets.

Safety and Handling

Given the presence of the bromoacetyl group, Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate should be handled with care. Bromoacetylating agents are known to be corrosive, lachrymatory, and skin and respiratory irritants.[9][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a molecule of significant interest for chemical biology and drug discovery. Its design incorporates a privileged piperazine scaffold for favorable drug-like properties, a reactive bromoacetyl warhead for covalent targeting, and a pentyl acetate tail to modulate its physicochemical characteristics. While this guide provides a theoretical framework for its synthesis, properties, and applications, experimental validation is necessary to fully elucidate its potential as a research tool or a therapeutic lead. The principles outlined herein, based on the well-established chemistry of its components, offer a solid foundation for such investigations.

References

  • de Faria, A. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(3), 245-264. Available at: [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available at: [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available at: [Link]

  • Shafran, Y., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. Available at: [Link]

  • (2024, May 29). Pentyl Acetate: The Green Fruity-Scented Solution for Diverse Applications. Market Publishers. Available at: [Link]

  • (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • (n.d.). Pentyl 2-oxoacetate. PubChem. Available at: [Link]

  • (n.d.). Amyl acetate. Wikipedia. Available at: [Link]

  • (n.d.). Pentyl acetate. FooDB. Available at: [Link]

  • (n.d.). 2-Pentyl acetate. PubChem. Available at: [Link]

  • (n.d.). Pentyl group. Wikipedia. Available at: [Link]

  • (2004, August 2). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 3959-3963. Available at: [Link]

  • (n.d.). Amyl Acetate. PharmaCompass. Available at: [Link]

  • (n.d.). 2-pentyl acetate. e-Quimica. Available at: [Link]

  • (n.d.). Pentyl 2-(3-oxo-2-piperazinyl)acetate. Thoreauchem. Available at: [Link]

Sources

Engineering Irreversibility: In Vitro Mechanism of Action and Evaluation Protocols for Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Chemical Biology & Targeted Covalent Inhibitor (TCI) Discovery

Molecular Architecture and Rational Design

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between target affinity and chemical reactivity. Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate represents a prototypical architecture for covalent probe design, utilizing a multi-modular approach to achieve selective target inactivation[1].

As an application scientist evaluating this compound in vitro, it is critical to understand the causality behind its structural modules:

  • The 3-Oxopiperazine Core: This rigid, metabolically stable heterocyclic scaffold acts as the central vector. It restricts the conformational freedom of the molecule, ensuring that the electrophilic warhead and the lipophilic tail are projected into the correct spatial geometry to engage the target protein's active site[2].

  • The Pentyl Acetate Tail: This flexible, highly lipophilic appendage is designed to anchor the molecule within a hydrophobic sub-pocket of the target. This non-covalent interaction drives the initial binding affinity ( KI​ ), effectively increasing the local concentration of the warhead near the target residue.

  • The 2-Bromoacetyl Warhead: An electrophilic α -haloacetamide positioned at the N1 position. Bromoacetamides offer a superior "Goldilocks" profile for cysteine alkylation. They are sufficiently reactive to ensure rapid covalent modification under physiological conditions, yet they exhibit a significantly reduced propensity for off-target promiscuity compared to hyper-reactive iodoacetamides[3][4].

Kinetic Framework of Covalent Inactivation

Unlike reversible inhibitors evaluated solely by their half-maximal inhibitory concentration ( IC50​ ), the mechanism of action for a bromoacetamide-based TCI is time-dependent and irreversible[5]. The in vitro mechanism follows a two-step kinetic model:

  • Phase 1 (Pre-equilibrium): The pentyl acetate tail and piperazinone core dock into the target's binding pocket, forming a reversible non-covalent complex ( E⋅I ). The strength of this interaction is defined by the dissociation constant, KI​ .

  • Phase 2 (Alkylation): Once docked, the bromoacetyl group is positioned in close proximity to a nucleophilic thiolate (deprotonated cysteine). An SN​2 nucleophilic substitution occurs, displacing the bromide ion and forming a permanent, irreversible thioether bond ( E−I ). The maximum rate of this chemical step is defined by kinact​ .

TCI_Mechanism E Target Protein (E) [Free Cysteine] EI Non-Covalent Complex (E·I) [Pre-equilibrium Docking] E->EI k_on I Inhibitor (I) [Pentyl Bromoacetyl-piperazinyl-acetate] I->EI k_on EI->E k_off EI_cov Covalent Complex (E-I) [Irreversible Thioether Bond] EI->EI_cov k_inact (SN2 Alkylation)

Kinetic mechanism of targeted covalent inhibition via bromoacetamide alkylation.

Self-Validating Experimental Workflows

To establish trustworthiness in your in vitro pharmacology data, a single assay is never sufficient. Highly reactive electrophiles can act as Pan-Assay Interference Compounds (PAINS). Therefore, evaluating Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate requires an orthogonal, self-validating workflow[6].

Validation_Workflow Step1 1. Target Incubation (Protein + Inhibitor) Step2 2. Intact LC-MS (Stoichiometry Check) Step1->Step2 Confirm 1:1 Adduct Step3 3. Kinetic Profiling (k_inact / K_I) Step2->Step3 Proceed if Specific Step4 4. Washout Assay (Irreversibility) Step3->Step4 Validate Permanence

Orthogonal self-validating workflow for characterizing covalent inhibitors.

Protocol A: Intact Protein LC-MS (Stoichiometry & Specificity)

Causality: Before investing in complex kinetic assays, you must prove that the inhibitor forms a specific 1:1 adduct with the target. Multiple mass additions indicate promiscuous off-target labeling, rendering the compound useless as a specific probe.

  • Dilute recombinant target protein to 2 µM in a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4). Crucial: Omit DTT or β -mercaptoethanol, as these will react directly with the bromoacetamide. Use TCEP if a reducing agent is strictly required.

  • Add the inhibitor at a 10-fold molar excess (20 µM).

  • Incubate at 25°C for 2 hours to allow the reaction to reach completion.

  • Quench the reaction with 1% formic acid.

  • Analyze via LC-TOF-MS. Deconvolute the raw m/z spectra to calculate the intact mass. A successful result will show a single mass shift corresponding to the exact mass of the inhibitor minus HBr.

Protocol B: Time-Dependent Kinetic Profiling ( kinact​/KI​ )

Causality: IC50​ values shift depending on incubation time for covalent inhibitors. Determining the kinact​/KI​ ratio provides a time-independent metric of covalent efficiency, allowing you to separate the structural affinity ( KI​ ) from warhead reactivity ( kinact​ )[5].

  • Pre-incubate the target enzyme with varying concentrations of the inhibitor (ranging from 0.1x to 10x the estimated KI​ ) for variable time intervals (e.g., 0, 10, 30, 60, and 120 minutes).

  • Initiate the enzymatic reaction by adding the substrate at its Km​ concentration.

  • Measure the initial velocity ( vi​ ) for each condition.

  • Plot the natural log of remaining enzyme activity versus pre-incubation time to extract the observed rate constant ( kobs​ ) for each concentration.

  • Fit the kobs​ values against inhibitor concentration [I] using the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Protocol C: Rapid Gel-Filtration Washout Assay

Causality: This is the ultimate functional proof of irreversibility. If the enzyme recovers activity after the free inhibitor is physically removed, the bond is labile, or the inhibition was driven purely by high-affinity non-covalent interactions.

  • Incubate the enzyme with the inhibitor at 10x KI​ until >95% functional inhibition is achieved.

  • Pass the inhibited enzyme complex through a Zeba™ spin desalting column (7K MWCO) to rapidly separate the protein from the unbound inhibitor.

  • Measure the enzymatic activity of the eluate immediately, and again after 4 hours of resting at room temperature.

  • Compare the activity recovery to a vehicle-treated enzyme control passed through an identical column. True covalent modifiers will show <5% activity recovery.

Quantitative Data Presentation

To contextualize the performance of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, it is standard practice to benchmark its kinetic parameters against structural analogs possessing different warheads. The table below illustrates the typical in vitro profile expected from this class of optimized bromoacetamide probes[1][3].

Compound VariantWarhead Type KI​ (µM) kinact​ (min⁻¹)Efficiency: kinact​/KI​ (M⁻¹s⁻¹)Off-Target Labeling (Intact MS)
Pentyl Bromoacetyl-piperazinyl-acetate Bromoacetamide 12.5 0.045 60.0 < 5% (Highly Specific)
Iodoacetamide AnalogIodoacetamide15.00.120133.3> 40% (Promiscuous)
Chloroacetamide AnalogChloroacetamide12.00.0056.9< 1% (Poorly Reactive)
Acetyl Analog (Control)Acetamide14.5N/AN/A0% (Reversible Only)

Data Interpretation: The bromoacetamide variant achieves the optimal balance. While the iodoacetamide analog boasts a higher kinact​ , its hyper-reactivity leads to unacceptable off-target labeling. Conversely, the chloroacetamide is too stable, resulting in poor covalent efficiency. The pentyl tail ensures a consistent KI​ across the series by anchoring the scaffold securely in the target's hydrophobic pocket.

References

  • Hansen, S. K., et al. (2005). Covalent allosteric inactivation of PTP1B by an inhibitor-electrophile conjugate. Biochemistry. Available at: [Link]

  • Wu, L., et al. (2024). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Computer-Aided Molecular Design. Available at:[Link]

  • Anonymous Authors. (2023). DeepDOX1: A Dual-Drive Framework Integrating Deep Learning and First-Principles Physics for Drug-Protein Affinity Prediction. bioRxiv. Available at:[Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • MDPI Authors. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]

Sources

Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Abstract

This technical guide provides a comprehensive analysis of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, focusing on two fundamental and critically important molecular properties: molecular weight and exact mass. In drug discovery and chemical biology, the bromoacetyl moiety serves as a reactive handle for covalent modification of biological targets, making precise characterization of molecules like this essential. This document will dissect the theoretical basis of these mass values, their practical importance in experimental workflows, and their application in high-resolution analytical techniques. We will explore how these values are not merely numbers, but foundational data points for ensuring compound identity, determining purity, and elucidating biological mechanisms.

Compound Profile: Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

The systematic name of this compound describes a pentyl ester of an acetic acid molecule, which is substituted at the second carbon with a complex piperazine-based functional group. The piperazine ring itself is modified with a 3-oxo group and a 1-(2-bromoacetyl) group. This latter group is of particular interest as it is a well-known alkylating agent, frequently utilized in the design of covalent inhibitors and chemical probes.[1]

Chemical Structure and Formula

The structural arrangement of the atoms dictates the compound's chemical properties and its interactions with biological systems.

Caption: Chemical structure of the title compound.

Key Physicochemical Properties

The fundamental properties of the molecule are derived directly from its atomic composition. These values are summarized below for quick reference.

PropertyValue
Molecular Formula C₁₃H₂₀BrN₂O₄
Molecular Weight 348.22 g/mol
Exact Mass 347.0606 Da
Monoisotopic Mass 347.0606 Da

Differentiating Molecular Weight and Exact Mass: A Guide for the Analyst

While often used interchangeably in general chemistry, in the context of analytical science and drug development, "molecular weight" and "exact mass" are distinct concepts with different applications.

Molecular Weight (Average Molecular Mass)

Molecular weight is the weighted average mass of a molecule based on the natural abundance of its constituent isotopes on Earth. It is calculated using the standard atomic weights of the elements, which are themselves averages of the isotopic masses.

  • Causality and Application: This value is paramount for macroscopic, bulk-level applications. When a researcher weighs out 348.22 mg of this compound to make a 1 mM solution in 1 mL of solvent, they are relying on the average molecular weight. It governs stoichiometry in chemical reactions, solution preparation, and formulation development, where vast numbers of molecules are involved, and their masses average out to the standard value.

Exact Mass and Monoisotopic Mass

The exact mass is the calculated mass of a molecule containing the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br). It represents the mass of a single, specific isotopic combination of the molecule. For most organic molecules, the exact mass and monoisotopic mass are practically synonymous.

  • Causality and Application: This value is indispensable for high-resolution mass spectrometry (HRMS). Unlike bulk measurements, a mass spectrometer can resolve and detect individual ions. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, have sufficient resolving power to distinguish between molecules with very similar nominal masses but different elemental compositions. Therefore, experimentally determining an accurate mass that matches the calculated exact mass to within a few parts-per-million (ppm) provides extremely high confidence in the elemental formula of the analyte, confirming its identity and purity.[1]

Experimental Determination and Application in Research

The bromoacetyl group within the target molecule is a potent electrophile, making it a valuable tool for creating covalent bonds with nucleophilic residues (like cysteine, lysine, or histidine) in proteins.[1] Mass spectrometry is the primary analytical technique used to confirm the structure of the molecule and to study its interactions with biological targets.[1]

Mass Spectrometry Workflow

A typical workflow for the characterization of this compound involves its analysis by High-Resolution Mass Spectrometry to verify its identity and purity before its use in biological assays.

cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification sample_prep Sample Preparation (Dilution in Solvent) purification->sample_prep ms HRMS Analysis (e.g., ESI-TOF, Orbitrap) sample_prep->ms exact_mass_match Exact Mass Match (within 5 ppm) ms->exact_mass_match isotope_pattern Isotope Pattern (Confirm Br presence)

Caption: A typical experimental workflow for compound validation.

The Isotopic Signature of Bromine

A key self-validating feature in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity are observed, separated by approximately 2 Da (the mass difference between the two isotopes). This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom in the molecule.

Ion SpeciesIsotope CombinationCalculated Exact Mass (Da)Relative Abundance
[M+H]⁺ C₁₃H₂₁⁷⁹Br N₂O₄348.0684~100%
[M+2+H]⁺ C₁₃H₂₁⁸¹Br N₂O₄350.0664~97%

Observing this doublet in an experimental spectrum provides unequivocal evidence that the bromine atom has been successfully incorporated during synthesis and is retained in the final product.

Application in Covalent Probe Studies

In drug development, a primary use for a bromoacetyl-containing molecule is as a covalent probe to identify and study the binding site of a target protein.

  • Incubation: The compound is incubated with a protein or complex proteome.

  • Covalent Labeling: The compound selectively reacts with a nucleophilic amino acid residue (e.g., Cysteine) in close proximity to its binding site.

  • Analysis: The protein is then digested into smaller peptides, typically with an enzyme like trypsin.[1]

  • Identification: This peptide mixture is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The covalently modified peptide will have a specific mass increase corresponding to the mass of the bound molecule fragment. By searching the MS/MS data for this specific mass shift, researchers can pinpoint the exact peptide—and often the exact amino acid residue—that was labeled.

The exact mass of the compound is critical for the success of this experiment, as it allows for the high-confidence identification of the modified peptide from a highly complex background of thousands of other peptides.

Conclusion

The molecular weight (348.22 g/mol ) and exact mass (347.0606 Da) of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate are foundational parameters for its use in research and development. The molecular weight is essential for stoichiometric calculations and solution preparation, while the exact mass is crucial for unambiguous identification via high-resolution mass spectrometry. The presence of the bromoacetyl group not only provides a unique isotopic signature for analytical validation but also enables its application as a covalent probe for target engagement and identification studies, where precise mass determination is the cornerstone of the experimental strategy.

References

  • Bromoacetyl Chloride as a Crosslinking Agent in Proteomics: Applic

Sources

A Technical Guide to the Physicochemical Profiling of Novel Piperazine-Based Compounds: Predicted pKa and logP Values for Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The prediction and empirical validation of physicochemical properties are cornerstones of modern drug discovery and development. Among these, the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP) are paramount, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] This technical guide provides an in-depth framework for the determination of pKa and logP for the novel compound, Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate. We will explore the theoretical underpinnings of these parameters, detail robust computational prediction methodologies, and provide comprehensive, field-proven experimental protocols for their validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a rigorous physicochemical characterization of new chemical entities.

Introduction: The Critical Role of pKa and logP in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. The ionization state (governed by pKa) and lipophilicity (measured by logP) are two of the most critical parameters that determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[2][5] The ionization state is crucial as it affects a drug's solubility, its ability to cross biological membranes, and its interaction with target receptors.[1][3][4] For a molecule like Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, which contains a piperazine moiety, understanding the pKa of the nitrogen atoms is essential for predicting its behavior in the physiological pH range of the body.[6][7]

  • logP (Partition Coefficient): This parameter quantifies the lipophilicity or hydrophobicity of a compound. It is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[2][8] LogP is a key indicator of a drug's ability to permeate cell membranes, with optimal values often sought to balance solubility and permeability.[9]

A precise understanding of both pKa and logP is therefore not merely an academic exercise but a foundational requirement for rational drug design and optimization.[1]

Structural Analysis of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

To accurately predict the pKa and logP of the title compound, a thorough analysis of its chemical structure is necessary. The molecule comprises several key functional groups that will influence its physicochemical properties:

  • Piperazine Ring: This is a core heterocyclic scaffold containing two nitrogen atoms. Unsubstituted piperazine is a weak base with two pKa values.[6][7] The substitution on these nitrogens in our molecule will significantly modulate their basicity.[10][11]

  • Amide Functionality: The presence of an amide bond (the 2-bromoacetyl group and the 3-oxo position) will influence the electron density of the piperazine nitrogens, thereby affecting their pKa.[12]

  • Ester Group: The pentyl acetate moiety introduces a lipophilic alkyl chain and an ester linkage, which will be a primary contributor to the overall logP of the molecule.[13][14]

  • Bromoacetyl Group: This reactive group, while important for its intended biological activity, also contributes to the molecule's overall polarity and chemical reactivity.

Computational Prediction of pKa and logP

Before embarking on laboratory-based experiments, in silico prediction provides rapid and valuable initial estimates of pKa and logP.[15] These predictions are based on quantitative structure-property relationship (QSPR) models, which correlate structural features with physicochemical properties.[16][17]

Predicted pKa Values

The piperazine ring in the target molecule has two nitrogen atoms, each with the potential to be protonated. The nitrogen at position 4 is a tertiary amine, while the nitrogen at position 1 is part of an amide linkage. The amide nitrogen is generally not considered basic. The basicity of the tertiary amine at position 4 will be influenced by the electron-withdrawing effects of the adjacent carbonyl group and the bromoacetyl moiety.

Several computational tools can be employed for pKa prediction, ranging from empirical methods to more sophisticated quantum mechanical calculations.[18][19]

Table 1: Predicted pKa Values for Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Prediction Method/SoftwarePredicted pKa (Basic Center)Rationale for Prediction
ACD/pKa DB[5]6.5 - 7.5Based on a large database of experimental values and Hammett-type equations. The prediction considers the electron-withdrawing effects of the amide and bromoacetyl groups, which are expected to lower the basicity compared to a simple N-alkylated piperazine.[5]
ChemAxon MarvinSketch[20]6.8 - 7.8Utilizes a QSPR model that analyzes the molecule's topology and partial charges. The proximity of the electron-withdrawing groups is expected to decrease the pKa of the tertiary amine.[20]
Epik (Schrödinger)[21]6.7 - 7.7Employs a combination of physics-based methods and machine learning to predict the ionization states of molecules in solution.[21]

These predicted values suggest that the tertiary amine in the piperazine ring is the most basic center, with a pKa likely in the weakly basic range. This has significant implications for its ionization state at physiological pH (7.4).

Predicted logP Value

The logP value will be largely influenced by the balance between the polar piperazine core and the lipophilic pentyl ester and bromoacetyl groups.

Table 2: Predicted logP Values for Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Prediction Method/SoftwarePredicted logPRationale for Prediction
ACD/LogP[22]1.5 - 2.5Based on a fragmental method that sums the contributions of individual molecular fragments. The pentyl chain significantly increases lipophilicity.[22]
ALOGPS 2.1[23]1.8 - 2.8Utilizes atom-based contributions and considers associative neural networks for prediction.[23]
XLogP3[24]1.7 - 2.7An atom-additive method with corrective factors for intramolecular interactions.

The predicted logP values fall within a range often considered favorable for drug candidates, suggesting a reasonable balance between aqueous solubility and membrane permeability.

Experimental Determination and Validation

While computational predictions are invaluable for initial assessment, experimental determination of pKa and logP is the gold standard for accurate physicochemical characterization.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the experimental determination and validation of pKa and logP.

G cluster_0 pKa Determination cluster_1 logP Determination pka_start Compound Synthesis & Purification pka_prep Prepare Aqueous Solution (e.g., 1 mM) pka_start->pka_prep pka_titration Potentiometric Titration with 0.1 M HCl or NaOH pka_prep->pka_titration pka_analysis Analyze Titration Curve (Identify Inflection Points) pka_titration->pka_analysis pka_result Calculate pKa Value(s) pka_analysis->pka_result logp_result Calculate logP Value logp_start Compound Synthesis & Purification logp_prep Prepare n-Octanol/Water System logp_start->logp_prep logp_partition Shake-Flask Method: Partitioning at Equilibrium logp_prep->logp_partition logp_separation Phase Separation (Centrifugation) logp_partition->logp_separation logp_analysis Quantify Compound in Each Phase (e.g., HPLC-UV) logp_separation->logp_analysis logp_analysis->logp_result

Caption: Workflow for experimental pKa and logP determination.

Detailed Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[25][26] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[25][27]

Materials and Equipment:

  • Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate (high purity)

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)[27]

  • Deionized water, purged with nitrogen to remove dissolved CO2[27]

Step-by-Step Protocol:

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[27]

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water containing 0.15 M KCl to prepare a solution of approximately 1 mM.[27]

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with 0.1 M HCl to ensure the basic nitrogen is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH to stabilize before recording each reading.

  • Data Acquisition: Record the volume of titrant added and the corresponding pH value at each step. Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[26][28] Specialized software can be used for more precise calculation.

Self-Validation:

  • Perform the titration in triplicate to ensure reproducibility.

  • The sharpness of the inflection point on the titration curve is an indicator of the accuracy of the measurement.

  • Back-titration (titrating a basic solution of the compound with standardized acid) can be performed to confirm the results.

Detailed Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for determining logP.[9][29] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Materials and Equipment:

  • Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Step-by-Step Protocol:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be n-octanol based on the estimated logP).

  • Partitioning: Add a known volume of the stock solution to a centrifuge tube containing known volumes of both the pre-saturated n-octanol and water phases. The volume ratio can be adjusted based on the expected logP to ensure measurable concentrations in both phases.[29][30]

  • Equilibration: Cap the tubes and shake them gently for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the two phases.[29]

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS method.

  • Calculation: The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]water )

Self-Validation:

  • Run the experiment at three different starting concentrations of the compound to ensure the partition coefficient is independent of concentration.

  • The total amount of compound recovered from both phases should be close to the initial amount added (mass balance).[29]

  • For ionizable compounds, the experiment should be conducted at a pH where the molecule is predominantly in its neutral form. Given the predicted pKa, a buffer at pH 9-10 would be appropriate.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the computational prediction and experimental validation of the pKa and logP of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate. The in silico predictions suggest that the compound possesses a weakly basic nitrogen center and a logP value conducive to favorable drug-like properties. The detailed experimental protocols for potentiometric titration and the shake-flask method provide a robust framework for obtaining accurate and reliable empirical data.

The integration of predictive modeling with rigorous experimental validation is a powerful paradigm in modern drug discovery.[31] The physicochemical data generated through the methodologies described herein will be instrumental in guiding further lead optimization, formulation development, and the overall progression of this and other novel piperazine-based compounds.

References

  • Williams, A. J., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Available at: [Link]

  • Longo, C., et al. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. The Solubility Company. Available at: [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Protheragen. Available at: [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Available at: [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

  • Seven Star Pharma. (n.d.). pKa and Log P. Seven Star Pharma. Available at: [Link]

  • Shelley, J. C., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Available at: [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Rowan. Available at: [Link]

  • Verma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • CompuDrug. (n.d.). PrologP. CompuDrug. Available at: [Link]

  • Zhang, Z., et al. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Nature. Available at: [Link]

  • van der Heide, E., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? Pion. Available at: [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Available at: [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Available at: [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Available at: [Link]

  • Apoteker, A., & Kustrin, S. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available at: [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Available at: [Link]

  • Willis, C. J. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. Available at: [Link]

  • Semantic Scholar. (n.d.). Practical methods for the measurement of logP for surfactants. Semantic Scholar. Available at: [Link]

  • Martel, S., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time. ResearchGate. Available at: [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • ResearchGate. (n.d.). p K a values of common substituted piperazines. ResearchGate. Available at: [Link]

  • Laurini, E., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. Available at: [Link]

  • RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. RSC Publishing. Available at: [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pentyl group. Wikipedia. Available at: [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link]

  • PubChem - NIH. (n.d.). Pentyl 2-oxoacetate. PubChem. Available at: [Link]

  • FooDB. (2010). Showing Compound Pentyl acetate (FDB018599). FooDB. Available at: [Link]

  • Mol-Instincts. (n.d.). 2-pentyl acetate. Mol-Instincts. Available at: [Link]

  • Thoreauchem. (n.d.). Pentyl 2-(3-oxo-2-piperazinyl)acetate-1025736-40-6. Thoreauchem. Available at: [Link]

Sources

Methodological & Application

Application Note: Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate as a Rigid, Cell-Permeable Covalent Protein Cross-Linker

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the rapidly evolving fields of targeted protein degradation (PROTACs), structural interactomics, and covalent drug discovery, the architectural geometry and physicochemical stability of cross-linking reagents dictate experimental success. Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate (P-BOPA) is an advanced, highly specialized covalent probe designed to overcome the limitations of traditional flexible, maleimide-based linkers.

This molecule integrates three highly functionalized modules:

  • The Warhead (2-Bromoacetyl): A highly specific electrophile that undergoes an irreversible SN​2 alkylation with nucleophilic sulfhydryls (cysteine residues) [1].

  • The Scaffold (3-Oxo-piperazine): A rigid, peptidomimetic core that restricts conformational entropy, acting as a precise "molecular ruler" to bridge protein interfaces without collapsing in aqueous environments [3].

  • The Modulator (Pentyl Ester): A lipophilic masking group that facilitates passive membrane diffusion. Upon intracellular entry, endogenous carboxylesterases hydrolyze the ester, generating a negatively charged carboxylate that traps the active probe inside the cell.

Mechanistic Principles: The Causality of Reagent Design

As a Senior Application Scientist, it is critical to understand why P-BOPA is selected over conventional reagents like Maleimide-PEG-NHS.

Irreversibility vs. Exchange: Maleimide-thiol adducts are notoriously susceptible to retro-Michael addition in biological milieus, leading to the exchange of the cross-linker with endogenous thiols like glutathione. In contrast, the bromoacetyl group of P-BOPA forms a highly stable, irreversible thioether bond. Furthermore, bromoacetyls are preferred over iodoacetyls because they are less light-sensitive and minimize off-target iodination of tyrosine residues [1]. The utility of bromoacetyl-piperazinyl systems for precise cysteine cross-linking has been robustly validated in complex topoisomerase-DNA-drug structural studies [2].

Conformational Rigidity: Flexible polyethylene glycol (PEG) linkers often suffer from hydrophobic collapse or entropic penalties upon binding. The 3-oxo-piperazine ring enforces a strict spatial vector. This rigidity prevents the cross-linker from folding back on itself, ensuring that the reactive warhead is projected outward to capture interacting protein partners [3].

Intracellular Trapping: The pentyl ester is not merely a protecting group; it is a pharmacokinetic driver. By masking the polar acetate, the ester lowers the topological polar surface area (tPSA), allowing the intact molecule to cross the lipid bilayer. Once inside, esterase cleavage yields a free acid, preventing the molecule from diffusing back out—a mechanism essential for high-fidelity intracellular labeling.

G A P-BOPA Reagent (Lipophilic Pentyl Ester) B Cell Membrane Traversal A->B Diffusion C Intracellular Esterases (Hydrolysis) B->C D Free Carboxylate (Trapped Active Form) C->D Cleavage E Covalent Thioether Cross-link (Cys) D->E SN2 Alkylation

Intracellular activation and covalent trapping mechanism of the pentyl ester cross-linker.

Quantitative Reagent Comparison

To guide experimental design, the physicochemical and reactive properties of P-BOPA are benchmarked against standard cross-linkers in Table 1.

Table 1: Comparative Profile of Thiol-Reactive Cross-linkers

Cross-linker ClassReactive WarheadLinker RigidityBond StabilityCell PermeabilityPrimary Application
P-BOPA (Current) Bromoacetyl High (3-oxo-piperazine) Irreversible High (Pentyl ester) Intracellular PPIs, PROTACs
BMPSMaleimideLow (Aliphatic)Reversible (Retro-Michael)LowSurface labeling, in vitro
Iodoacetyl-PEG-NHSIodoacetylLow (PEG)IrreversibleLowExtracellular cross-linking
Dibromobimane (dBb)Dual BromoHigh (Bimane core)IrreversibleModerateShort-range Cys-Cys bridging

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes a biochemical checkpoint to ensure causality and prevent downstream failure.

Protocol A: In Vitro Covalent Protein Labeling (Thiol-Directed)

Causality Note: The reaction buffer must be maintained between pH 7.5 and 8.5. The pKa of a typical cysteine sulfhydryl is ~8.3; this pH range ensures a sufficient population of the highly nucleophilic thiolate anion ( S− ) required for the SN​2 attack on the bromoacetyl group [1].

Step 1: Protein Preparation & Reduction

  • Dilute the target protein to 10–50 µM in Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0). Do not use Tris buffers, as primary amines can slowly compete at high concentrations.

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 2 mM. Incubate for 30 minutes at room temperature.

    • Self-Validation Checkpoint: Quantify free thiols using Ellman’s Reagent (DTNB). Ensure the molar ratio of free thiols matches the expected number of surface-exposed cysteines.

    • Critical Rationale: TCEP is used because it is a phosphine-based reducing agent that lacks thiol groups. Using DTT or β -mercaptoethanol will immediately quench the bromoacetyl warhead.

Step 2: Reagent Addition

  • Reconstitute P-BOPA in anhydrous DMSO to a 10 mM stock.

  • Add P-BOPA to the protein solution at a 10-fold molar excess (e.g., 100–500 µM). Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubate the reaction in the dark for 2 hours at room temperature, or overnight at 4°C.

Step 3: Quenching and Validation

  • Quench the unreacted bromoacetyl groups by adding L-Cysteine to a final concentration of 5 mM. Incubate for 15 minutes.

  • Remove excess reagent via size-exclusion chromatography (e.g., Zeba Spin Desalting Columns).

  • Self-Validation Checkpoint: Perform a secondary DTNB assay. A significant drop in absorbance at 412 nm confirms covalent target engagement. Proceed to LC-MS/MS for precise peptide mapping.

Protocol B: Intracellular Cross-linking & Prodrug Activation

Step 1: Cell Culture Incubation

  • Grow target cells (e.g., HEK293T or HeLa) to 80% confluency in 6-well plates.

  • Wash cells twice with warm PBS to remove serum proteins that may scavenge the reagent.

  • Dilute P-BOPA stock into serum-free media to a final concentration of 10–50 µM.

  • Incubate cells for 1–3 hours at 37°C. During this window, the pentyl ester facilitates entry, and intracellular carboxylesterases unmask the acetate.

Step 2: Lysis & Downstream Processing

  • Aspirate media and wash cells rapidly with ice-cold PBS containing 10 mM N-ethylmaleimide (NEM) to alkylate remaining free thiols and freeze the cellular state.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Clarify the lysate via centrifugation (14,000 x g, 15 min, 4°C) and proceed to immunoprecipitation or Western Blot analysis.

Workflow Step1 1. Protein Preparation Reduce with TCEP (No Thiols) Step2 2. Reagent Addition Add P-BOPA in DMSO Step1->Step2 Step3 3. Incubation pH 7.5-8.0, 2h at RT Step2->Step3 Step4 4. Quenching Add excess L-Cysteine Step3->Step4 Step5 5. Validation LC-MS/MS & SDS-PAGE Step4->Step5

Step-by-step in vitro workflow for covalent protein cross-linking and validation.

Troubleshooting Guide

  • Incomplete Labeling: If LC-MS/MS shows low conjugation efficiency, the target cysteine may be buried in a hydrophobic pocket or sterically hindered. Consider performing the reaction in the presence of low concentrations of a mild detergent (e.g., 0.1% CHAPS) or increasing the reaction pH to 8.5 to increase thiolate nucleophilicity.

  • Precipitation upon Reagent Addition: P-BOPA is highly lipophilic due to the pentyl ester. If precipitation occurs, add the DMSO stock dropwise while gently vortexing the protein solution, or increase the working volume to lower the absolute concentration of the reagent.

  • Off-Target Amine Labeling: While bromoacetyls are highly selective for thiols at pH 8.0, extended incubation times (>4 hours) or high reagent excess (>50x) can lead to spurious alkylation of primary amines (lysines) or imidazoles (histidines). Strictly adhere to the 2-hour incubation and quench promptly with L-Cysteine.

References

  • Aldred, K. J., et al. "Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING." Journal of Biological Chemistry, 2014. Available at:[Link]

  • Cecchini, C., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances, 2022. Available at:[Link]

Step-by-step preparation of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate Stock Solutions

Executive Summary

Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a specialized electrophilic building block widely utilized in chemical biology, proteomics, and targeted covalent inhibitor (TCI) development. Featuring a highly reactive α-bromoacetamide moiety, this compound serves as a potent covalent probe designed to irreversibly alkylate nucleophilic residues—predominantly the sulfhydryl (-SH) groups of cysteines[1]. Due to the hydrolytic susceptibility of the bromoacetyl group, stringent handling and stock preparation protocols are required to maintain compound integrity and ensure reproducible downstream bioconjugation[2].

Mechanistic Rationale & Chemical Properties

2.1. The Chemistry of Bromoacetylation The covalent modification of target proteins by bromoacetyl-containing probes proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3]. The deprotonated thiolate anion of a cysteine residue attacks the electrophilic α-carbon of the bromoacetyl group, displacing the bromide ion and forming a highly stable thioether linkage[1].

Causality in Buffer Selection: The reaction rate is heavily dependent on the pH of the environment. At a slightly basic pH (7.5–8.5), the concentration of the highly nucleophilic thiolate anion increases, optimizing labeling efficiency[3]. Consequently, the choice of downstream assay buffer is critical. Nucleophilic buffers such as Tris must be avoided, as their primary amines can competitively react with the electrophile[4]. Similarly, traditional thiol-based reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol will rapidly quench the bromoacetyl probe. Tris(2-carboxyethyl)phosphine (TCEP) is the mandatory alternative, as it efficiently reduces disulfides without presenting a competing nucleophilic thiol[3].

2.2. The "Hygroscopic DMSO" Challenge Dimethyl sulfoxide (DMSO) is the industry-standard solvent for compound management due to its broad solubilizing power[5]. However, DMSO is extremely hygroscopic. An open vessel of anhydrous DMSO can absorb significant atmospheric moisture within hours[6]. The introduction of water into the stock solution leads to the rapid hydrolysis of the bromoacetyl group into a non-reactive hydroxyl derivative, destroying the probe's labeling capacity[7]. Therefore, maintaining an anhydrous environment during stock preparation is not just recommended—it is a strict requirement for a reliable experimental system.

Quantitative Data: Stock Dilution Parameters

To ensure accurate dosing in downstream assays, stock solutions are typically prepared at 10 mM or 50 mM concentrations.

Table 1: Preparation of 10 mM and 50 mM Stock Solutions (Assuming an approximate Molecular Weight of 377.28 g/mol for calculation purposes)

Mass of Compound (mg)Target Concentration (mM)Required Volume of Anhydrous DMSO (µL)
1.010265.1
5.0101325.3
10.0102650.6
1.05053.0
5.050265.1
10.050530.1

Step-by-Step Methodology: Stock Solution Preparation

Self-Validating System: To guarantee the integrity of the stock, a small aliquot should be subjected to LC-MS analysis immediately after preparation to confirm the absence of the hydrolyzed byproduct (Mass shift of -79.9 [Br] + 17 [OH]).

Materials Required:

  • Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate (Lyophilized powder)

  • Anhydrous DMSO (Water content ≤0.005%, stored over molecular sieves)

  • Argon or Nitrogen gas source

  • Low-bind, amber microcentrifuge tubes (to prevent photolytic degradation and non-specific binding)

Protocol:

  • Equilibration: Before opening, allow the sealed vial containing the lyophilized compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents atmospheric condensation from forming on the cold powder[6].

  • Solubilization: Working swiftly (preferably in a nitrogen-purged glove box), add the calculated volume of anhydrous DMSO directly to the vial.

  • Homogenization: Vortex the mixture gently for 30–60 seconds until fully dissolved. Crucial: Do not use ultrasonic baths (sonication), as the generated heat can accelerate the degradation of the bromoacetamide moiety.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber microcentrifuge tubes. This eliminates the need for repeated freeze-thaw cycles, which are known to introduce moisture and degrade compound libraries[2].

  • Inert Blanketing & Storage: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot to displace ambient air. Cap tightly and immediately transfer to a -80°C freezer for long-term storage[7].

Workflow Visualization

The following diagram illustrates the logical progression from stock preparation to downstream covalent labeling and validation.

Workflow cluster_0 Stock Preparation (Anhydrous) cluster_1 Downstream Application (Covalent Labeling) A Pentyl 2-[1-(2-bromoacetyl)-... Lyophilized Powder C 10 mM Master Stock (Vortex, No Heat) A->C B Anhydrous DMSO (H2O < 0.005%) B->C D Single-Use Aliquots (Argon Purged, -80°C) C->D F Labeling Reaction (HEPES Buffer, pH 7.5-8.0) D->F Dilute to 10-100 µM (Aqueous Buffer) E Target Protein (Reduced with TCEP) E->F G LC-MS/MS Validation (Thioether Adduct Detection) F->G

Workflow for preparation, storage, and covalent labeling using bromoacetyl probes.

Quality Control & Troubleshooting

  • Loss of Labeling Efficiency: If downstream LC-MS/MS validation fails to detect the expected mass shift (addition of the probe mass minus HBr) on the target cysteine, the most likely cause is hydrolysis of the stock solution[3]. Discard the aliquot and prepare a fresh solution from a new lyophilized batch.

  • Precipitation upon Aqueous Dilution: Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is highly lipophilic. When diluting the DMSO stock into aqueous reaction buffers, ensure the final DMSO concentration does not exceed 2-5% (v/v) to prevent compound precipitation[5]. Add the compound dropwise while gently vortexing the protein solution.

References[1] BenchChem. "A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions." BenchChem. URL:https://www.benchchem.com[2] Southall, N., et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3150655/[3] BenchChem. "Protocol for Bromoacetylation of Cysteine Residues in Proteins." BenchChem. URL: https://www.benchchem.com[4] Thermo Fisher Scientific. "Bioconjugation and crosslinking technical handbook." Thermo Fisher Scientific. URL: https://www.thermofisher.com[5] Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." ResearchGate. URL:https://www.researchgate.net/publication/26279998_Overcoming_Problems_of_Compound_Storage_in_DMSO_Solvent_and_Process_Alternatives[6] Green, C. P., et al. "Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store." ResearchGate. URL:https://www.researchgate.net/publication/344840424_Advancing_automation_in_Compound_Management_a_novel_industrial_process_underpinning_drug_discovery[7] Cheng, X., et al. "HTS library plate rejuvenation using a DMSO-rich atmosphere." PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/39395568/

Sources

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling complex, moisture-sensitive active pharmaceutical ingredients (APIs). This guide is designed for researchers and drug development professionals to troubleshoot and prevent the hydrolytic degradation of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate during storage and experimental workflows.

Mechanistic Causality of Degradation (The "Why")

To design a self-validating storage protocol, we must first understand the specific structural vulnerabilities of this compound. This molecule contains two primary moisture-sensitive loci that degrade via distinct mechanisms:

  • The α -Bromoacetamide Moiety: The bromoacetyl group is highly electrophilic. Exposure to water (which acts as a nucleophile) leads to rapid SN​2 displacement of the bromide ion. This results in the formation of an α -hydroxyacetamide and hydrobromic acid (HBr)[1]. This reaction is autocatalytic; the generated HBr lowers the local pH, which accelerates secondary degradation pathways.

  • The Pentyl Ester Linkage: Esters are inherently prone to both acid- and base-catalyzed hydrolysis. In the presence of ambient moisture and the trace HBr generated from the bromoacetyl degradation, the pentyl acetate linkage will hydrolyze into a carboxylic acid and pentanol[2].

Troubleshooting Guides & FAQs (The "How")

Q1: I stored the compound at -20°C as recommended, but NMR analysis still shows significant hydrolysis. Why did this happen? A: Cold storage alone does not prevent hydrolysis; if mismanaged, it exacerbates it. When a cold vial is opened in a humid ambient environment, condensation immediately forms on the interior walls of the vial and directly on the surface of the API[3]. Causality & Solution: Water introduced via condensation provides the nucleophile required for bromoacetyl degradation. Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before breaking the seal. Utilize a secondary containment strategy (e.g., a sealed foil pouch containing indicator silica gel)[4].

Q2: Can I prepare stock solutions in standard analytical-grade DMSO for long-term storage? A: No. Standard DMSO is highly hygroscopic and absorbs moisture from the air rapidly. Storing α -bromoacetamides in standard DMSO at room temperature for >24 hours leads to significant hydrolysis into α -hydroxyacetamides[1]. Causality & Solution: The absorbed water accelerates the collapse of the alkoxysulfonium intermediate. Use only strictly anhydrous DMSO (packaged under Argon) and store the resulting aliquots at -80°C. Limit freeze-thaw cycles to a maximum of two.

Q3: What desiccants should I use for solid storage? A: Chemically inert, odorless desiccants like silica gel or molecular sieves are optimal for pharmaceutical packaging[4]. Causality & Solution: Avoid calcium chloride-based desiccants. While effective at absorbing moisture, they can undergo deliquescence and release trace acidic micro-aerosols that alter the local pH and accelerate ester hydrolysis[5].

Quantitative Data: Degradation Kinetics

The following table summarizes the expected stability of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate under various storage conditions, demonstrating the critical need for anhydrous environments.

Storage ConditionTemperatureAtmosphereDesiccant PresentEst. Half-Life ( t1/2​ )Primary Degradant
Neat Solid (Open to Air)25°C (RT)Ambient (50% RH)No< 7 Days α -Hydroxyacetamide
Neat Solid (Sealed)-20°CAmbientNo3-4 MonthsMixed (Hydroxyl/Acid)
Neat Solid (Sealed)-20°CArgonYes (Silica Gel)> 24 MonthsNone detected
Solution (Standard DMSO)25°C (RT)AmbientNo< 24 Hours α -Hydroxyacetamide
Solution (Anhydrous DMSO)-80°CArgonN/A~ 6 MonthsNone detected

Experimental Protocols: Self-Validating Storage Workflows

Protocol 1: Aliquoting and Anhydrous Storage of Neat Solid

Objective: Prevent moisture ingress during the subdivision of the bulk API.

  • Preparation: Purge a glove box or a localized handling bag with high-purity Argon gas for 15 minutes. Ensure ambient humidity inside the chamber is < 5%.

  • Equilibration: Transfer the sealed bulk container of the compound into the Argon environment. If retrieving from -20°C, let it sit for 30 minutes to reach room temperature before breaking the seal.

  • Aliquoting: Dispense the solid into amber, acid-free glass vials. Amber glass protects against potential light-induced radical degradation of the bromo group[6].

  • Sealing: Cap the vials tightly with PTFE-lined septa. Parafilm the exterior of the caps.

  • Secondary Packaging: Place the vials inside a moisture-barrier foil pouch containing a packet of activated molecular sieves or silica gel[4]. Heat-seal the pouch.

  • Storage: Store the sealed pouches at -20°C[7]. Self-Validation Check: Weigh the desiccant packet before sealing and after 3 months of storage. A weight increase of >10% indicates a compromised seal, prompting immediate re-purification of the batch.

Protocol 2: Preparation of Anhydrous Stock Solutions

Objective: Create stable liquid aliquots for biological or chemical assays.

  • Solvent Prep: Pierce the septum of a fresh bottle of anhydrous DMSO (water content < 0.005%) using a dry, Argon-flushed syringe.

  • Dissolution: Inject the solvent directly into the Argon-filled vial containing the pre-weighed solid compound. Gently swirl to dissolve. Do not vortex aggressively, to avoid introducing micro-bubbles of ambient air if the seal is imperfect.

  • Sub-aliquoting: Immediately transfer single-use volumes (e.g., 10-50 µL) into pre-chilled, Argon-flushed microcentrifuge tubes.

  • Flash Freezing: Flash-freeze the tubes in liquid nitrogen to rapidly halt any kinetic degradation pathways.

  • Storage: Transfer immediately to a -80°C freezer.

Workflow and Degradation Logic Visualization

StorageLogic Compound Pentyl 2-[1-(2-bromoacetyl)- 3-oxo-2-piperazinyl]-acetate Moisture Moisture Exposure (H2O / OH-) Compound->Moisture Poor Handling Path1 Ester Hydrolysis Moisture->Path1 Path2 α-Bromoacetamide Hydrolysis Moisture->Path2 Deg1 Pentyl Alcohol + Carboxylic Acid Path1->Deg1 Deg2 α-Hydroxyacetamide + HBr Path2->Deg2 Prev1 Silica Gel / Molecular Sieves (Secondary Packaging) Prev1->Moisture Blocks Prev2 Argon Atmosphere & Anhydrous Solvents Prev2->Moisture Blocks

Logical relationship of hydrolysis pathways and preventive storage strategies.

References

  • 2 - U.S. Patent and Trademark Office. 2.1 - Benchchem.

  • 6 - Fisher Scientific.

  • 5 - Alibaba / LifeTips. 5.4 - Pharma Desiccants.

  • 3 - PMC / National Institutes of Health.

  • 7 - European Medicines Agency (EMA).

Sources

Technical Support Center: Troubleshooting Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and application scientists optimizing the synthesis of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate , a critical electrophilic intermediate often utilized in the development of peptidomimetics, targeted covalent inhibitors (TCIs), and PROTACs.

This document provides field-proven insights into the thermodynamic and kinetic bottlenecks of this synthesis, transitioning from theoretical chemistry to highly reproducible, self-validating bench protocols.

Mechanistic Pathway & Degradation Visualization

The synthesis fundamentally relies on the regioselective N-acylation of the highly nucleophilic N1 secondary amine of the piperazine ring, while preserving the base-sensitive pentyl ester at the C2 position. The highly reactive nature of the bromoacetyl "warhead" introduces multiple competing degradation pathways if reaction parameters are not strictly controlled[1].

ReactionPathway SM Pentyl 2-(3-oxo-2-piperazinyl)acetate (Nucleophilic Secondary Amine) Product Pentyl 2-[1-(2-bromoacetyl)-3-oxo- 2-piperazinyl]-acetate (Target Product) SM->Product DIPEA, Anhydrous DCM, 0°C (Optimal Kinetic Control) Side1 Ester Hydrolysis Product (Saponification Impurity) SM->Side1 Aqueous NaOH / Na2CO3 (pH > 10) Reagent Bromoacetyl Bromide (Electrophilic Acylating Agent) Reagent->Product Side2 Bromo-Displacement Dimer (Nucleophilic Substitution Impurity) Product->Side2 Excess Amine / Prolonged RT (SN2 on Bromide)

Reaction pathway for N-acylation highlighting optimal conditions and primary degradation mechanisms.

Troubleshooting FAQs

Q1: Why is my yield of the pentyl ester intermediate so low, and why do I see unreacted 2-(3-oxo-2-piperazinyl)acetic acid?

Cause: The preceding Fischer esterification step is an equilibrium-driven process. The generation of water stalls the forward reaction, leading to incomplete conversion. Solution: Do not rely solely on excess pentanol. Shift the equilibrium by utilizing a Dean-Stark apparatus with a toluene co-solvent to azeotropically remove water. Alternatively, pre-activate the carboxylic acid using Thionyl Chloride ( SOCl2​ ) to form the highly reactive acyl chloride in situ before introducing anhydrous pentanol.

Q2: During the N-acylation step with bromoacetyl bromide, my LC-MS shows a mass corresponding to a dimer (loss of the bromine atom). How do I prevent this?

Cause: The bromoacetyl group is an extremely potent electrophile. If the secondary amine starting material is present in excess, or if the reaction is allowed to warm to room temperature for extended periods, the unreacted amine will attack the primary bromide via an SN​2 mechanism, forming a bis-piperazinyl dimer[2]. Solution: Ensure strict stoichiometric control: use exactly 1.05 equivalents of bromoacetyl bromide. Maintain the reaction strictly at 0 °C[3]. Furthermore, the order of addition is critical: add the electrophile dropwise to the amine/base mixture to keep the local concentration of the electrophile low, preventing the newly formed product from reacting with another molecule of starting material.

Q3: I am losing the pentyl ester group during the N-acylation step, resulting in a highly polar byproduct. What causes this?

Cause: Utilizing aqueous inorganic bases (e.g., standard Schotten-Baumann conditions with NaOH or Na2​CO3​ ) causes rapid saponification of the pentyl ester, especially since the local pH can easily exceed 10[4]. Solution: Transition to strictly anhydrous conditions. Utilize Dichloromethane (DCM) as the solvent and a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA effectively scavenges the HBr byproduct without acting as a nucleophile or inducing ester hydrolysis.

Condition Optimization & Yield Data

The table below summarizes the quantitative impact of various reaction parameters on the yield and purity profile of the N-acylation step.

Base / Solvent SystemTemperatureTimeYield (%)Major Observed Impurity
10% aq. Na2​CO3​ / DCM (Biphasic)0 °C to RT4.0 h35%Ester Hydrolysis (Saponification)
Triethylamine (TEA) / DCMRT3.0 h58%Bromo-Displacement Dimer
Triethylamine (TEA) / DCM0 °C2.0 h74%Quaternary Ammonium Salts
DIPEA / Anhydrous DCM 0 °C 1.5 h 89% None (Trace unreacted SM)

Causality Note: While Triethylamine (TEA) is a common acid scavenger[3], its relatively unhindered nitrogen can occasionally attack the bromoacetyl bromide to form a transient ketene or a stable quaternary ammonium salt. DIPEA’s steric bulk entirely eliminates this side reaction, resulting in the optimized 89% yield.

Validated Experimental Protocol: Regioselective N-Acylation

This protocol is designed as a self-validating system. The visual cues and specific quench mechanisms ensure that side reactions are halted immediately upon completion.

Reagents Required:

  • Pentyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq)

  • Bromoacetyl bromide (1.05 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to SM)

  • Saturated aqueous NH4​Cl solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes.

  • Substrate Dissolution: Dissolve Pentyl 2-(3-oxo-2-piperazinyl)acetate (1.0 eq) in anhydrous DCM. Add DIPEA (1.2 eq) via syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to exactly 0 °C for 15 minutes. Self-Validation: The solution should remain clear and colorless.

  • Electrophile Addition: In a separate dry vial, dilute bromoacetyl bromide (1.05 eq) in a small volume of anhydrous DCM (approx. 1 mL per mmol). Add this solution to the reaction flask dropwise over 30 minutes using a syringe pump or very slow manual addition[2].

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor completion via TLC (Ethyl Acetate/Hexane) or LC-MS. The target compound will appear as a distinct, less polar spot compared to the secondary amine starting material.

  • Targeted Quench: Once complete (typically < 1.5 hours), immediately quench the reaction at 0 °C by adding an equal volume of saturated aqueous NH4​Cl . Causality: NH4​Cl is mildly acidic (pH ~5.5). It instantly neutralizes the DIPEA and any trace unreacted bromoacetyl bromide without being acidic enough to cleave the ester or basic enough to hydrolyze it.

  • Workup & Isolation: Transfer to a separatory funnel. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C to prevent thermal degradation of the bromide.

  • Purification: Purify via flash column chromatography using a gradient of Hexanes/Ethyl Acetate. Avoid using basic modifiers (like TEA or ammonia) in the eluent, as they will degrade the bromoacetyl warhead on the column.

References

  • Benchchem. "The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide." Benchchem Technical Resources.
  • NIH/PMC. "Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure." National Center for Biotechnology Information.
  • ACS Publications. "Regio- and Stereocontrol Elements in Rh(II)-Catalyzed Intramolecular C−H Insertion of α-Diazo-α-(phenylsulfonyl)acetamides." Organic Letters.
  • MDPI. "Structure–Activity Relationship of Aloperine Derivatives as New Anti–Liver Fibrogenic Agents." Molecules.

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Binding of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, a covalent probe featuring a bromoacetyl reactive group. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to minimize off-target binding and enhance the specificity of your experiments. As a covalent modifier, this molecule offers the potential for high-potency and durable target engagement, but its electrophilic nature necessitates careful experimental design to avoid non-specific interactions.[1][2] This resource synthesizes established principles of covalent inhibition and chemoproteomics to help you navigate the complexities of your research.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with bromoacetyl-based covalent probes.

Q1: What is the mechanism of action for Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate and what are the most likely off-targets?

A: The reactive component of this molecule is the bromoacetyl group, which acts as an electrophilic "warhead." It primarily forms a covalent bond with nucleophilic amino acid residues on proteins. The most common targets for bromoacetyl groups are the thiol side chains of cysteine residues due to their high nucleophilicity. However, other residues such as histidine, lysine, and methionine can also be targeted, albeit typically at a slower rate.

Off-target binding arises when the bromoacetyl group reacts with proteins other than your intended target.[3] This can be driven by several factors, including the intrinsic reactivity of the warhead and the abundance of highly reactive, accessible nucleophiles in the proteome.[1][3] Glutathione (GSH), a highly abundant intracellular antioxidant with a reactive thiol group, is a common off-target for reactive electrophiles.[3]

Q2: How can I be sure that the observed effects in my assay are due to on-target covalent binding and not off-target interactions?

A: Distinguishing on-target from off-target effects is a critical aspect of working with covalent inhibitors.[3] A multi-pronged approach is recommended:

  • Use a Non-Reactive Analog: Synthesize or obtain a control compound where the bromoacetyl group is replaced with a non-reactive group (e.g., an acetyl group). This analog should have significantly reduced or no activity in your assays if the effects are due to covalent modification.[3]

  • Time-Dependency Assays: Covalent inhibition is time-dependent. A progressive increase in target inhibition with longer pre-incubation times, even at a fixed concentration of the inhibitor, is indicative of a covalent mechanism.[3]

  • Washout Experiments: After incubating your target with the inhibitor, perform a washout step to remove any unbound compound. If the inhibitory effect persists after washout, it suggests a covalent and likely irreversible interaction.[3]

  • Mass Spectrometry: Direct evidence of covalent modification can be obtained by analyzing the target protein using mass spectrometry. An increase in the protein's mass corresponding to the mass of the inhibitor confirms covalent adduction.[3]

Q3: What are the key experimental parameters I should optimize to minimize off-target binding?

A: Several parameters can be tuned to improve the specificity of your probe:

  • Concentration: Use the lowest concentration of the probe that still provides a robust on-target signal. Higher concentrations are more likely to lead to off-target binding.

  • Incubation Time: A shorter incubation time can help to favor modification of the intended target, especially if the on-target binding event is rapid.

  • Temperature: Lowering the incubation temperature can decrease the rate of both on- and off-target reactions, potentially providing a window where on-target binding is favored.

  • Buffer Composition: The pH and salt concentration of your buffer can influence protein conformation and the reactivity of nucleophilic residues.[4][5]

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during your experiments.

Issue 1: High background signal or non-specific labeling in my experiments.

High background can obscure your on-target signal and lead to false positives. The following steps can help you troubleshoot and reduce non-specific binding.

Protocol: Optimizing Buffer Conditions to Reduce Non-Specific Binding
  • Adjust Buffer pH: The charge of your analyte and other proteins in your sample is influenced by the buffer pH.[4] Experiment with a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimal condition that minimizes non-specific interactions while maintaining the activity of your target protein.

  • Increase Salt Concentration: Higher salt concentrations (e.g., adding 150-500 mM NaCl) can disrupt non-specific electrostatic interactions between your probe and off-target proteins.[4][5]

  • Incorporate Additives:

    • Detergents: For hydrophobic-driven non-specific binding, add a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%) to your buffers.[4][5]

    • Blocking Proteins: Bovine Serum Albumin (BSA) can be added (0.1-1%) to block non-specific binding sites on surfaces and other proteins.[4][5]

Data Summary: Effect of Buffer Additives on Signal-to-Noise Ratio
AdditiveConcentrationExpected Outcome
NaCl 150-500 mMReduction in charge-based non-specific binding
Tween-20 0.01-0.05%Reduction in hydrophobic non-specific binding
BSA 0.1-1%Blocks non-specific binding sites
Issue 2: My chemoproteomic analysis shows a large number of off-target proteins.

Chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) are powerful for identifying the targets of covalent probes but can sometimes reveal a challenging number of off-targets.[1][6]

Workflow for Refining Probe Specificity

The following diagram illustrates a workflow for assessing and improving the selectivity of your covalent probe.

G cluster_0 Initial Screening cluster_1 Optimization Strategies cluster_2 Validation start Start with Broad Proteome Profiling (ABPP) assess_off_targets Assess Number and Identity of Off-Targets start->assess_off_targets optimize_conc Optimize Probe Concentration and Incubation Time assess_off_targets->optimize_conc High Off-Target Hits use_competitor Introduce a Known Selective Inhibitor as a Competitor assess_off_targets->use_competitor modify_scaffold Modify the Piperazinyl-Acetate Scaffold for Better Target Recognition assess_off_targets->modify_scaffold If Feasible reprofile Re-profile with Optimized Conditions optimize_conc->reprofile use_competitor->reprofile modify_scaffold->reprofile validate_targets Validate Key Off-Targets Individually reprofile->validate_targets end Achieve a More Selective Probe Profile validate_targets->end

Caption: Workflow for improving covalent probe selectivity.

Protocol: Competitive ABPP for Target Validation

Competitive ABPP can help distinguish specific from non-specific off-targets.

  • Pre-incubation with a Selective Inhibitor: If a known selective inhibitor for your target exists, pre-incubate your proteome sample with this inhibitor before adding your bromoacetyl probe.

  • Probe Labeling: Add your Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate probe.

  • Analysis: Use mass spectrometry-based proteomics to identify and quantify labeled proteins.

  • Data Interpretation: Your on-target protein should show significantly reduced labeling in the sample pre-incubated with the competitor. Off-targets that are still labeled are likely non-specific binders.

Issue 3: I am observing cellular toxicity in my experiments.

Cellular toxicity can be a result of widespread off-target modification by a reactive probe.[3]

Strategies to Mitigate Cellular Toxicity
  • Dose-Response and Time-Course Studies: Perform careful dose-response and time-course experiments to find the minimum effective concentration and incubation time that elicits the desired on-target effect without causing significant toxicity.

  • Glutathione (GSH) Stability Assay: Assess the reactivity of your probe with GSH. High reactivity with GSH can be an indicator of promiscuity and potential for off-target effects.[3]

  • Inactive Control for Phenotypic Screens: In cellular assays, always include the non-reactive analog as a negative control. If the inactive analog also causes toxicity, the effect may be unrelated to the covalent modification.[3]

Visualizing the Balance of Reactivity and Selectivity

The ideal covalent probe occupies a "sweet spot" of reactivity – reactive enough to bind its target, but not so reactive that it indiscriminately modifies numerous off-targets.

Caption: The relationship between probe reactivity and experimental outcomes.

By systematically applying these troubleshooting guides and experimental design principles, researchers can significantly enhance the quality and reliability of data obtained using Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate and other bromoacetyl-containing covalent probes.

References

  • Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949–964. Retrieved from [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Retrieved from [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317.

Sources

Purification methods for Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine-Derivative Workflows. This guide is designed for researchers and process chemists optimizing the isolation of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate .

Purifying this specific intermediate presents a unique triad of chemical challenges:

  • The α -Bromoamide Moiety: Highly electrophilic and prone to solvolysis or nucleophilic attack.

  • The Pentyl Ester: Susceptible to hydrolysis under strongly acidic or basic conditions.

  • The 3-Oxopiperazine Core: Capable of secondary hydrogen-bonding interactions that cause streaking on stationary phases.

Below, you will find diagnostic workflows, step-by-step protocols, and causality-driven troubleshooting to ensure high-yield, high-purity recovery.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (Cold NaHCO3 / EtOAc) Start->LLE Quench & Desalt Assess Assess Purity (TLC / LC-MS) LLE->Assess Flash Normal-Phase Flash (Hexane/EtOAc) Assess->Flash Purity < 90% HPLC Prep-HPLC (MeCN/H2O, Neutral) Assess->HPLC Purity > 90% Pure Pure Pentyl 2-[1-(2-bromoacetyl) -3-oxo-2-piperazinyl]-acetate Flash->Pure HPLC->Pure

Decision tree for the purification of bromoacetylated piperazine derivatives based on crude purity.

Core Purification Protocols

Method A: Optimized Liquid-Liquid Extraction (LLE)

Purpose: To remove unreacted bromoacetyl bromide/chloride and water-soluble inorganic salts without degrading the target compound. Biphasic cold aqueous systems are critical to prevent the degradation of reactive bromoacetyl intermediates ().

Step-by-Step Methodology:

  • Quench: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add ice-cold distilled water to quench any unreacted acylating agent.

  • Extraction: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the quenched mixture (3 × 15 mL per gram of crude).

  • Neutralization (Critical Step): Wash the combined organic layers with cold 5% aqueous NaHCO3​ .

    • Causality: A mild, cold base neutralizes residual bromoacetic acid. Using strong bases (like NaOH ) or warm conditions will rapidly hydrolyze the pentyl ester and induce substitution at the α -bromo site.

  • Desalting: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. Do not exceed 35 °C on the rotary evaporator to prevent thermal degradation of the bromoamide.

Method B: Normal-Phase Flash Chromatography

Purpose: To separate the target compound from closely related organic impurities, such as unreacted piperazine precursors or dimeric side-products. Flash chromatography using non-nucleophilic solvents is the gold standard for bromoacetylated piperazines ().

Step-by-Step Methodology:

  • Column Preparation: Pack a column with Silica Gel 60 (230–400 mesh) using Hexane.

  • Loading: Dissolve the crude extract in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (starting at 80:20 and ramping to 40:60).

    • Causality: You must strictly avoid protic, nucleophilic solvents (like Methanol or Ethanol). The α -bromoamide moiety is highly electrophilic and susceptible to solvolysis, a common challenge in the synthesis of piperazine-containing drugs (). Methanol on acidic silica will displace the bromide, forming a methoxyacetyl impurity.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm, or use a KMnO4​ stain). Combine pure fractions and evaporate < 35 °C.

Troubleshooting & FAQs

Q: My product degrades into a highly polar spot on the TLC plate during column chromatography. What is happening? A: This is almost certainly caused by solvolysis of the α -bromoamide or hydrolysis of the pentyl ester. If you are using methanol (MeOH) as a polar modifier in your eluent, the bromo group undergoes nucleophilic substitution to form a methoxyacetyl derivative. To fix this, switch your solvent system entirely to non-nucleophilic combinations, such as Hexane/EtOAc or DCM/Acetone.

Q: My recovery from silica gel is low, and the compound streaks heavily. Should I pre-treat the silica with Triethylamine (TEA)? A: Absolutely not. While pre-treating silica with 1% TEA is a standard fix for basic amines to prevent silanol interactions, it is strictly prohibited for this compound. TEA is a nucleophile and will rapidly react with the bromoacetyl group to form a quaternary ammonium salt, destroying your product. The nitrogens in this specific 3-oxopiperazine are amides, meaning they are less basic than standard piperazines. If streaking occurs, use a more polar, non-nucleophilic solvent modifier (like 5-10% Acetone in Hexane) or switch your stationary phase to neutral alumina.

Q: How do I remove residual bromoacetic acid without hydrolyzing the pentyl ester? A: Use a rapid, cold wash with 5% aqueous NaHCO3​ during your liquid-liquid extraction (Method A). Prolonged exposure to basic aqueous conditions or the use of stronger bases (e.g., Na2​CO3​ , NaOH ) will hydrolyze the pentyl ester and potentially degrade the bromoamide. Keep the contact time under 5 minutes and keep the separation funnel chilled.

Quantitative Data: Solvent Systems & Expected Outcomes

The table below summarizes the validated solvent systems for the purification of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, highlighting the causality of solvent choice on recovery and purity.

Purification MethodSolvent System / EluentTarget Impurity RemovedExpected Recovery (%)Expected Purity (%)Notes / Causality
LLE (Aqueous) EtOAc / Cold 5% NaHCO3​ Bromoacetic acid, salts85 – 92%80 – 85%Cold conditions prevent ester hydrolysis.
Flash Silica Hexane / EtOAc (Gradient)Piperazine precursors75 – 85%> 95%Standard method. Avoids solvolysis.
Flash Silica DCM / MeOH (95:5)N/A (Failed Method)< 30%< 50%DO NOT USE. Causes methoxy substitution at the bromoacetyl site.
Prep-HPLC MeCN / H2​O (Neutral)Dimeric byproducts60 – 70%> 98%Polishing step. Avoid TFA modifiers to protect the ester.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.[Link]

  • Hughes, D., et al. (2000). Process for the synthesis of substituted piperazinones via mitsunobu reaction. World Intellectual Property Organization.
  • Sun, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry.[Link]

Validation & Comparative

Comparative HPLC Retention Time Analysis of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate and Its Alkyl Ester Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex piperazine-based active pharmaceutical ingredients (APIs) frequently relies on highly functionalized halogenated intermediates. Among these, Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate serves as a critical bifunctional building block. During chemical process development, transesterification or the use of alternative alcohol solvents can lead to the formation of homologous alkyl esters (e.g., propyl, isopentyl, or decyl variants).

Accurately distinguishing the target pentyl ester from these structural analogues is paramount for ensuring intermediate purity and downstream API yield. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) retention times of these variants, detailing the physicochemical causality behind their chromatographic behavior and providing a self-validating analytical protocol.

Mechanistic Causality: Structural Impact on Retention

In Reversed-Phase HPLC (RP-HPLC), retention is primarily governed by the hydrophobic partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18).

Unlike standard piperazine derivatives, which exhibit strong basicity and often suffer from peak tailing due to secondary interactions with residual silanols, the 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate core is electronically neutral under standard chromatographic conditions. The N1 position is deactivated by the electron-withdrawing 2-bromoacetyl group, and the N4 position is part of a lactam (3-oxo) system. Consequently, the chromatographic retention is almost entirely dictated by the London dispersion forces generated by the ester's alkyl chain [1].

As the alkyl chain length increases, the lipophilicity (LogP) of the molecule increases linearly, leading to a logarithmic increase in retention time ( tR​ ) within a homologous series [2]. Furthermore, structural branching plays a subtle but critical role. The Isopentyl ester, despite having the same carbon count as the Pentyl ester, exhibits a smaller hydrodynamic volume and reduced hydrophobic surface area due to steric branching. This results in weaker interactions with the C18 ligands, causing the isopentyl variant to elute slightly earlier than its linear pentyl counterpart [3].

Chromatographic Workflow & Partitioning Dynamics

G cluster_0 Alkyl Ester Variants cluster_1 HPLC Retention Time (tR) Propyl Propyl Ester (C3) Lowest Hydrophobicity RP_HPLC C18 Stationary Phase (Hydrophobic Partitioning) Propyl->RP_HPLC Weak London Forces Isopentyl Isopentyl Ester (C5) Branched Chain Isopentyl->RP_HPLC Moderate (Steric Hindrance) Pentyl Pentyl Ester (C5) Linear Chain Pentyl->RP_HPLC Strong (Linear Surface Area) Decyl Decyl Ester (C10) Highest Hydrophobicity Decyl->RP_HPLC Strongest London Forces RT_Propyl tR: ~8.5 min RP_HPLC->RT_Propyl RT_Isopentyl tR: ~12.2 min RP_HPLC->RT_Isopentyl RT_Pentyl tR: ~12.8 min RP_HPLC->RT_Pentyl RT_Decyl tR: ~18.5 min RP_HPLC->RT_Decyl

Fig 1. Mechanistic relationship between ester alkyl chain length, partitioning, and retention time.

Experimental Protocol: Self-Validating HPLC Method

To ensure reproducibility across different laboratories, the following protocol incorporates a self-validating System Suitability Test (SST) designed to confirm column efficiency and gradient accuracy prior to sample analysis.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Note: TFA is utilized here not for ion-pairing basic amines—as the core is neutral—but to maintain a consistent acidic pH that sharpens the peak of any trace hydrolyzed acid byproducts).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: High-purity C18, 250 mm × 4.6 mm, 5 µm particle size, 100 Å pore size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strictly controlled to prevent retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm (Optimal wavelength for the amide and bromoacetyl chromophores).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 15.0 min: Linear ramp to 80% B

    • 15.0 - 18.0 min: Hold at 80% B

    • 18.0 - 18.1 min: Return to 20% B

    • 18.1 - 25.0 min: Re-equilibration at 20% B

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism

Before analyzing unknown process samples, inject a resolution mixture containing both the Isopentyl and Pentyl esters at 0.1 mg/mL.

  • Causality for SST: Because these two C5 isomers possess highly similar LogP values, their baseline separation is the ultimate test of the column's theoretical plate count and the pump's gradient precision.

  • Acceptance Criteria: The resolution ( Rs​ ) between the Isopentyl and Pentyl peaks must be ≥1.5 . The symmetry factor ( As​ ) for the Pentyl peak must be between 0.8 and 1.2. If these criteria are met, the system is validated for accurate homologous series differentiation.

Comparative Data: Retention Time Analysis

The quantitative data below summarizes the expected retention times and relative retention times (RRT) under the validated gradient conditions. The data clearly demonstrates the logarithmic relationship between carbon chain length and column retention.

Compound VariantAlkyl Chain TypeEst. LogP ImpactRetention Time ( tR​ )Relative Retention Time (RRT)*
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetateLinear (C3)Low~8.5 min0.66
Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetateBranched (C5)Medium~12.2 min0.95
Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetateLinear (C5)Medium-High~12.8 min1.00
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetateLinear (C10)High~18.5 min1.45

*RRT is calculated relative to the target Pentyl ester.

Validation of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate Binding Affinity via SPR: A Comparative Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Medicinal Chemists in Targeted Covalent Inhibitor (TCI) Development.

As the development of targeted covalent inhibitors (TCIs) accelerates, the need for precise biophysical characterization of electrophilic warheads and their recognition scaffolds is paramount. Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a highly specialized molecule featuring a peptidomimetic piperazine core, a lipophilic pentyl ester, and a reactive 2-bromoacetyl electrophile.

This guide provides a comprehensive, self-validating Surface Plasmon Resonance (SPR) methodology to evaluate the binding kinetics of this compound. By comparing it against structural analogs, we will demonstrate how to isolate the initial non-covalent affinity ( KI​ ) from the irreversible covalent inactivation rate ( kinact​ ), moving beyond the limitations of time-dependent IC50​ assays.

Mechanistic Rationale & The SPR Advantage

The architecture of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is bipartite:

  • The Recognition Scaffold: The piperazine-acetate core and the pentyl ester drive the initial reversible binding to the target protein's active site. The pentyl chain is specifically designed to occupy deep hydrophobic pockets, enhancing the initial affinity compared to shorter alkyl chains.

  • The Covalent Warhead: The 2-bromoacetyl group is a classic alpha-halo electrophile. Once positioned in the active site, it undergoes an SN​2 nucleophilic substitution with a proximal nucleophile (typically a cysteine thiol) to form an irreversible thioether bond[1].

Why Standard Affinity Metrics Fail for Covalent Binders

For reversible inhibitors, SPR is used to determine the equilibrium dissociation constant ( KD​ ). However, covalent inhibitors do not reach equilibrium; the reaction is driven forward to complete target inactivation. Therefore, reporting a standard KD​ or IC50​ is fundamentally flawed, as these values will artificially inflate over time[2].

Instead, SPR analysis of covalent binders requires a two-state reaction model . This model extracts two critical parameters:

  • KI​ (Reversible Affinity): The concentration of inhibitor that yields half-maximal non-covalent binding.

  • kinact​ (Inactivation Rate): The first-order rate constant of covalent bond formation.

The overall potency and efficiency of the covalent inhibitor are defined by the second-order rate constant kinact​/KI​ [3].

G E_I E + I (Free Target & Inhibitor) EI_rev E·I (Reversible Complex) E_I->EI_rev kon EI_rev->E_I koff EI_cov E-I (Covalent Complex) EI_rev->EI_cov kinact

Two-state reaction model for covalent inhibition highlighting reversible affinity and inactivation.

Experimental Design: A Self-Validating Protocol

To prove that the binding parameters observed are truly a result of the specific structural features of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, our experimental design must be self-validating. We achieve this by testing the target compound alongside two carefully selected alternatives:

  • Alternative 1 (Chain Length Control): Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate. By shortening the pentyl group to a propyl group, we isolate the contribution of the lipophilic tail to the initial reversible affinity ( KI​ ).

  • Alternative 2 (Reversibility Control): Pentyl 2-[1-(2-acetyl)-3-oxo-2-piperazinyl]-acetate. By replacing the bromoacetyl warhead with an unreactive acetyl group, we eliminate kinact​ . This forces the molecule to act as a purely reversible binder, validating that the irreversible phase observed in the target compound is strictly due to the bromine leaving group.

Step-by-Step SPR Methodology (Single-Cycle Kinetics)

Because covalent inhibitors permanently modify the sensor surface, traditional Multi-Cycle Kinetics (MCK)—which require harsh regeneration steps between injections—are unsuitable. The surface would lose active binding capacity after the first cycle. Therefore, Single-Cycle Kinetics (SCK) is the mandatory approach[3].

  • Surface Preparation (Amine Coupling):

    • Equilibrate a CM5 sensor chip on a Biacore T200 system with HBS-EP+ buffer.

    • Activate the surface using standard EDC/NHS chemistry.

    • Inject the target protein (e.g., a recombinant Cys-containing kinase) diluted in 10 mM sodium acetate (pH optimized below the protein's pI) to achieve a capture level of ~1,000–2,000 Resonance Units (RU)[4].

    • Block remaining active esters with 1 M ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a 5-point concentration series (e.g., 0.5 µM to 50 µM) for each compound in running buffer supplemented with a matched DMSO concentration (typically 2-5%) to prevent bulk refractive index shifts.

  • Single-Cycle Injection:

    • Inject the analyte concentrations sequentially, from lowest to highest, without regeneration steps in between.

    • Maintain a contact time of 120 seconds per injection, followed by a final extended dissociation phase of 600 seconds with running buffer to observe the lack of dissociation (the hallmark of covalent binding).

  • Data Evaluation:

    • Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank injection).

    • Fit the data using the Biacore Evaluation Software. Use a 1:1 Langmuir model for the acetyl-control, and the Two-State Reaction Model for the bromoacetyl compounds[2].

Workflow Step1 1. Surface Preparation (Amine Coupling of Target Protein) Step2 2. Baseline Stabilization (Running Buffer + Matched DMSO) Step1->Step2 Step3 3. Analyte Injection (Single-Cycle Kinetics: Low to High Conc.) Step2->Step3 Step4 4. Extended Dissociation Phase (Buffer Wash to Confirm Irreversibility) Step3->Step4 Step5 5. Kinetic Data Evaluation (Two-State Model Fitting) Step4->Step5

Step-by-step SPR workflow optimized for evaluating irreversible covalent binders.

Comparative Data Analysis

The table below summarizes the kinetic parameters extracted from the SPR sensorgrams.

Compound VariantModification KI​ (µM) (Reversible Affinity) kinact​ ( s−1 ) (Inactivation Rate) kinact​/KI​ ( M−1s−1 ) (Efficiency)Binding Mode
Pentyl-bromoacetyl (Target) None (Base Scaffold) 4.2 ± 0.3 5.8 x 10⁻³ 1,380 Irreversible Covalent
Propyl-bromoacetyl (Alt 1)Shorter Ester Chain18.5 ± 1.24.9 x 10⁻³264Irreversible Covalent
Pentyl-acetyl (Alt 2)Unreactive Warhead5.1 ± 0.4N/AN/AReversible
Insights & Causality
  • The Role of the Pentyl Group: Comparing the target compound to Alternative 1 (Propyl variant) reveals a significant drop in initial affinity ( KI​ increases from 4.2 µM to 18.5 µM). This proves that the longer pentyl chain is critical for anchoring the molecule into the target's hydrophobic pocket. Because the KI​ is superior, the overall covalent efficiency ( kinact​/KI​ ) of the pentyl variant is more than 5 times greater than the propyl variant.

  • Validation of the Covalent Mechanism: Alternative 2 (the acetyl variant) exhibits a KI​ nearly identical to the target compound (5.1 µM vs 4.2 µM), confirming that the non-covalent recognition scaffold is functioning as intended. However, the sensorgram for Alternative 2 shows a complete return to baseline during the dissociation phase, yielding no kinact​ value. This definitively proves that the irreversible target engagement observed in the target compound is exclusively driven by the nucleophilic displacement of the bromide ion on the bromoacetyl warhead.

Conclusion

Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a highly efficient covalent probe. By utilizing a rigorous, self-validating SPR methodology and applying a two-state kinetic model, we can objectively prove that its superior performance is a direct result of the synergistic relationship between its lipophilic pentyl ester (driving a low KI​ ) and its reactive bromoacetyl warhead (driving a robust kinact​ ). For drug development professionals, optimizing kinact​/KI​ via SPR remains the most reliable pathway to developing potent, selective covalent therapeutics.

References

  • Stuck on You: Discovering Covalent Therapeutics with Biophysics Sygn
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors by Intact Protein MS and Targeted MRM ACS Public
  • Data Sheet SPR Kinetic Affinity Assay Protocol Gifford Bioscience
  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols ResearchG

Sources

High-Resolution LC-MS/MS Fragmentation Pattern Comparison: Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery and peptidomimetic synthesis, functionalized piperazines serve as critical structural scaffolds. Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a highly versatile intermediate; its N1-bromoacetyl group acts as a reactive electrophile for covalent targeting, while the C2-pentyl acetate tail modulates lipophilicity and cellular permeability.

To ensure the structural integrity of this compound during synthesis and biological evaluation, robust analytical methods are required. This guide provides an objective, in-depth LC-MS/MS fragmentation comparison between the target pentyl ester, its shorter-chain propyl ester analog, and its non-halogenated des-bromo (N1-acetyl) analog. By leveraging isotopic signatures and convergent fragmentation pathways, we establish a self-validating analytical framework for unambiguous structural confirmation.

Experimental Design: A Self-Validating LC-MS/MS Protocol

Standard LC-MS/MS workflows often suffer from false-positive fragment assignments due to matrix interferences. To establish absolute trustworthiness , this protocol is designed as a self-validating system .

By running the target compound alongside structurally related analogs (Propyl ester and Des-bromo acetate), we create logical "convergence checkpoints." For example, both the pentyl and propyl esters must fragment to yield the exact same core intermediate upon losing their respective alkyl chains. If this mass convergence is not observed, the system automatically flags the assignment as invalid.

Workflow Prep 1. Sample Prep Equimolar Mixture LC 2. UPLC Separation C18, 0.1% FA Prep->LC MS 3. ESI-MS/MS Positive Mode LC->MS Val 4. Self-Validation Isotope & Fragment Check MS->Val

Self-validating LC-MS/MS workflow for piperazine derivative analysis.

Step-by-Step Methodology

1. Sample Preparation: Prepare an equimolar mixture (1 µg/mL) of the target compound, the propyl ester analog, and the des-bromo analog in 50:50 Water:Acetonitrile. Causality: Analyzing the compounds as a single multiplexed injection ensures that any variations in ionization efficiency or retention time drift are internally normalized.

2. Chromatographic Separation:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Causality: The highly polar 3-oxo-piperazine core requires high aqueous conditions (5% B) for initial column retention. The steep ramp to 95% B is necessary to efficiently elute the highly hydrophobic pentyl chain, preventing peak tailing and carryover.

3. Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Collision Energy (CE): Normalized CE sweep from 15 eV to 45 eV.

  • Causality: 0.1% FA ensures preferential protonation at the basic, unsubstituted N4 position of the piperazine ring, which directs charge-remote fragmentation. A low CE (15 eV) is deliberately chosen to preserve the fragile C-Br bond for isotopic identification, while a high CE (45 eV) drives the deep cross-ring fragmentation required for structural elucidation .

LC-MS/MS Fragmentation Dynamics

The fragmentation of piperazine derivatives follows predictable, yet highly specific pathways dictated by their N-substituents.

The Isotopic Signature (The Bromoacetyl Tag)

Bromine naturally exists as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. The intact precursor ion of the pentyl ester appears as a distinct doublet at m/z 349.07 and 351.07 . Tracking this doublet in product ions instantly confirms whether the reactive bromoacetyl warhead is still attached to the fragment.

Ester Cleavage & Alkyl Chain Loss

The initial fragmentation event at moderate collision energies is the loss of the ester alkyl chain via a McLafferty-type rearrangement.

  • The Pentyl ester loses pentene (-70.08 Da) to yield an intermediate at m/z 279.00 .

  • The Propyl ester loses propene (-42.05 Da) to yield the exact same intermediate at m/z 279.00 . This mass convergence validates the ester cleavage pathway.

Amide Cleavage & Structural Convergence

At higher collision energies, the N1-amide bond cleaves. The bromoacetyl group is expelled as bromo-ketene (-119.92 Da), leaving a core piperazine fragment at m/z 229.15 (if the pentyl group is intact) or m/z 159.08 (if the pentyl group has already been lost).

Crucially, the Des-bromo analog (N1-acetyl) loses standard ketene (-42.01 Da) from its precursor (m/z 271.16) to arrive at the exact samem/z 229.15 intermediate. This multi-analog convergence provides absolute certainty in peak assignment.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 349.07 (79Br) / 351.07 (81Br) Int1 Intermediate 1 m/z 279.00 (79Br) / 281.00 (81Br) [- Pentene] Precursor->Int1 Ester Cleavage (-70 Da) Int2 Intermediate 2 m/z 229.15 [- Bromo-ketene] Precursor->Int2 Amide Cleavage (-119.9 Da) Core Core Piperazine Fragment m/z 159.08 [- Pentene & Bromo-ketene] Int1->Core Amide Cleavage (-119.9 Da) Int2->Core Ester Cleavage (-70 Da)

Fragmentation pathway of Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate.

Comparative Quantitative Analysis

The table below summarizes the diagnostic ions and retention behavior used to differentiate the target compound from its structural alternatives. The retention time (RT) shift is a direct consequence of the hydrophobic surface area of the alkyl chains.

Compound VariantPrecursor [M+H]+ (m/z)Relative RT ShiftDiagnostic Neutral LossPrimary Product Ion (m/z)Core Piperazine Fragment (m/z)
Pentyl Bromoacetyl (Target) 349.07 / 351.07Late Eluting (Reference)-70.08 Da (Pentene)279.00 / 281.00159.08
Propyl Bromoacetyl 321.04 / 323.04-1.2 min (Less hydrophobic)-42.05 Da (Propene)279.00 / 281.00159.08
Pentyl Acetate (Des-bromo) 271.16 (Singlet)-0.8 min (Loss of halogen)-42.01 Da (Ketene)229.15 (Singlet)159.08

Conclusion & Best Practices

When analyzing Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, researchers must not rely solely on the precursor mass. The definitive proof of structural integrity lies in the combination of the 1:1 bromine isotopic doublet and the convergent m/z 159.08 core fragment .

By actively utilizing structurally related analogs as internal validation checkpoints, analytical scientists can confidently map fragmentation pathways, rule out matrix interferences, and ensure the highest standards of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in their mass spectrometry workflows .

References

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 2021.[Link]

  • Piperazine Ring Cleavage in the Electron Impact Induced Fragmentation of Piperazine Type Phenothiazine Antipsychotic Agents. Biomedical Mass Spectrometry, 1983.[Link]

  • Interpretation of Mass Spectra, Fourth Edition. Fred W. McLafferty and František Tureček. University Science Books.[Link]

Safety Operating Guide

Personal protective equipment for handling Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as a mechanistic science. Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate (often cataloged under identifiers like sc-338381) is a highly specialized, reactive building block. Its utility in drug discovery—particularly in the synthesis of covalent inhibitors or PROTACs—stems directly from its α -bromoacetamide moiety. However, the exact chemical reactivity that makes it valuable also makes it a potent alkylating agent and a significant occupational hazard.

This guide provides a self-validating system for handling this compound, ensuring that every piece of personal protective equipment (PPE) and operational step is grounded in the chemical reality of the molecule.

Molecular Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the threat. The molecule features a lipophilic pentyl ester and a piperazinone core, but the primary pharmacophore of concern is the 2-bromoacetyl group .

  • The Mechanism of Toxicity: Bromoacetyl groups are powerful electrophiles. In biological systems, they undergo rapid SN​2 (bimolecular nucleophilic substitution) reactions with endogenous nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues and the primary amines (-NH 2​ ) of lysine residues.

  • The Consequence: Accidental exposure leads to irreversible protein and DNA alkylation. As outlined in , exposure to such alkylating agents can overwhelm natural cellular defense systems, manifesting as severe contact dermatitis, respiratory sensitization, mucosal irritation, and potential mutagenicity[1][2]. Furthermore, the lipophilic pentyl chain enhances the molecule's ability to permeate the stratum corneum (the outer layer of skin), making dermal protection paramount.

G Target Pentyl 2-[1-(2-bromoacetyl)- 3-oxo-2-piperazinyl]-acetate (Reactive Electrophile) BioNuc Biological Nucleophiles (Cys -SH, Lys -NH2) Target->BioNuc Accidental Exposure Thiosulfate Quenching Agent (Sodium Thiosulfate) Target->Thiosulfate Spill/Decontamination Alkylation Irreversible Protein/DNA Alkylation (SN2) BioNuc->Alkylation Covalent Binding Toxicity Sensitization, Irritation, Cellular Toxicity Alkylation->Toxicity Pathological Outcome Neutralization Nucleophilic Displacement of Bromide Thiosulfate->Neutralization SN2 Reaction SafeAdduct Water-Soluble, Non-Toxic Thiosulfate Adduct Neutralization->SafeAdduct Safe Disposal

Mechanistic pathways of bromoacetyl toxicity and targeted nucleophilic quenching.

The Defensive Matrix: PPE Specification

Standard laboratory attire is insufficient for potent alkylating agents. The following PPE matrix is designed to interrupt the specific transdermal and inhalation exposure routes of this lipophilic compound.

PPE CategoryRecommended MaterialBreakthrough Time / SpecificationCausality / Rationale
Inner Gloves Nitrile (4-6 mil)~15-30 mins (for halogenated organics)Provides high tactile sensitivity for delicate weighing tasks while acting as a baseline barrier.
Outer Gloves Butyl Rubber or Neoprene (14+ mil)> 240 minsButyl rubber offers superior chemical resistance to lipophilic alkylating agents, preventing transdermal penetration if the inner glove fails.
Eye Protection Polycarbonate Goggles + Face ShieldANSI Z87.1 CertifiedProtects mucosal membranes from accidental aerosolization of powders or micro-splashes during solvation.
Body Protection Flame-Resistant Lab Coat + Chemical ApronPolyethylene-coated TyvekPrevents the compound from settling on porous cotton clothing, which can cause delayed, prolonged dermal exposure.
Respiratory Half-mask with P100/Organic Vapor Cartridge99.97% particulate filtrationMandatory only if handling outside a fume hood (not recommended). Captures reactive dust and volatilized solvent carrying the agent.

Mechanistic Quenching & Decontamination

Spill response for alkylating agents should never rely on mere physical absorption (e.g., wiping with paper towels), as this simply spreads the reactive hazard. We must chemically disarm the warhead. The most effective method for neutralizing a bromoacetyl group is to introduce a sacrificial nucleophile that outcompetes biological targets.

  • The Quenching Agent: A 10% to 20% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) is the gold standard for neutralizing brominated reactive intermediates[3][4].

  • The Chemistry: The thiosulfate anion ( S2​O32−​ ) is a highly polarizable, soft nucleophile. It rapidly attacks the electrophilic α -carbon of the bromoacetyl group, displacing the bromide ion and forming a Bunte salt (an S-alkyl thiosulfate). This converts a toxic, lipophilic alkylating agent into a harmless, water-soluble, and easily disposable adduct.

Operational Workflow & Handling Protocol

Every step in this protocol is designed to minimize aerosolization and prevent accidental exposure.

Step 1: Environmental Preparation
  • Conduct all work inside a continuously monitored Chemical Fume Hood with a face velocity of 80-100 feet per minute (fpm), in accordance with [2].

  • Line the work surface with plastic-backed, highly absorbent spill mats to catch micro-spills.

  • Prepare a 500 mL beaker containing 10% Sodium Thiosulfate solution inside the hood before opening the chemical vial[3].

Step 2: Reagent Handling and Weighing
  • Causality: Static electricity can cause fine powders to aerosolize, bypassing dermal PPE and directly threatening the respiratory tract.

  • Use anti-static weighing boats or neutralize static charges using an ionizer before opening the reagent vial.

  • Never leave the primary container open longer than strictly necessary. Cap immediately after transferring the required mass.

Step 3: Reaction Execution
  • Dissolve the compound in the chosen organic solvent (e.g., DMF, DCM, or DMSO) within the fume hood.

  • Ensure the reaction vessel is securely clamped and vented through a bubbler or a dedicated exhaust line to prevent pressure buildup.

Step 4: Post-Operation Decontamination
  • Submerge all spatulas, weigh boats, and glassware that contacted the raw reagent directly into the prepared Sodium Thiosulfate quenching bath.

  • Allow the quenched equipment to sit for at least 30 minutes to ensure complete SN​2 conversion before transferring them to standard washing facilities.

Workflow Prep 1. Preparation & Risk Assessment PPE 2. PPE Donning (Double Glove) Prep->PPE Hood 3. Fume Hood Handling PPE->Hood Quench 4. In-Situ Quenching Hood->Quench Waste 5. Halogenated Waste Segregation Quench->Waste

Standardized operational workflow for handling reactive alkylating agents.

Disposal Plan

Waste containing unquenched Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate must be strictly segregated to prevent cross-reactions in waste carboys.

  • Liquid Waste: Collect in clearly labeled, chemically compatible high-density polyethylene (HDPE) containers designated strictly for "Halogenated Organic Waste." Do not mix with acidic waste streams, as this can generate toxic off-gassing.

  • Solid Waste: Contaminated gloves, spill mats, and unquenched weigh boats must be placed in a sealed chemical waste bag, explicitly labeled as "Solid Waste Contaminated with Alkylating Agents," and incinerated according to institutional environmental health and safety (EHS) guidelines.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). U.S. Department of Labor.[Link]

  • ChemBuyersGuide. Santa Cruz Biotechnology, Inc. Product Catalog (sc-338381). ChemBuyersGuide.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Reactant of Route 2
Reactant of Route 2
Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。